Poly(1 6-hexamethylene adipate) averag&

Description

Historical Context and Significance of Aliphatic Polyesters

The history of synthetic polyesters dates back to the pioneering work of Wallace H. Carothers and his research group at DuPont in the 1930s. wikipedia.orgacs.org Carothers's fundamental studies on condensation polymerization, which involved reacting diols with dicarboxylic acids, led to the synthesis of numerous polymers, including the first synthetic silk, a superpolyester. wikipedia.orgacs.orgsciencehistory.org His work not only produced new materials but also provided crucial evidence for Hermann Staudinger's macromolecular theory, which proposed that polymers were long chains of covalently bonded monomers. acs.org

Initially, these synthetic polyesters were primarily aliphatic. However, early versions had limitations, such as low melting points and high solubility, which made them commercially unviable for applications like textiles. sciencehistory.org This led Carothers to shift his focus to polyamides, culminating in the invention of Nylon. wikipedia.orgthoughtco.com

In recent decades, however, there has been a resurgence of interest in aliphatic polyesters. hacettepe.edu.tr This renewed focus is driven by pressing environmental concerns over plastic waste and the demand for sustainable materials. nih.govresearchgate.net Their biodegradability and biocompatibility make them prime candidates for applications where the material is needed only for a limited time, such as in medicine, agriculture, and packaging. hacettepe.edu.trresearchgate.net Unlike non-degradable polymers that accumulate in the environment, aliphatic polyesters can be broken down by microorganisms and hydrolysis, reducing long-term pollution. hacettepe.edu.tr

Rationale for Research on Poly(1,6-hexamethylene adipate)

The specific study of Poly(1,6-hexamethylene adipate) is motivated by a combination of its fundamental scientific interest and its potential for practical applications. As a biodegradable and biocompatible polymer, it is investigated for use in specialized fields like tissue engineering and drug delivery. researchgate.net The degradation of the polyester (B1180765) backbone can prevent the long-term accumulation of carrier materials within the body. sigmaaldrich.com

Furthermore, PHA serves as a valuable model compound for understanding the structure-property relationships in aliphatic polyesters. Researchers study its synthesis, crystallization behavior, and degradation to gain broader insights applicable to the entire class of materials. researchgate.netnih.gov Investigations have explored various synthesis methods, from traditional melt polycondensation to more sustainable, enzyme-catalyzed processes that operate under milder conditions. mdpi.com The study of its blends with other polymers, such as Poly(L-lactic acid) (PLLA), is also an active area of research to create materials with tailored properties. researchgate.net

Scope and Academic Relevance of PHA Studies

Academic research on Poly(1,6-hexamethylene adipate) is multifaceted, focusing on its chemical and physical characteristics to unlock its full potential.

Thermal and Mechanical Properties: The thermal and mechanical properties of PHA are critical for defining its suitability for various applications. While aliphatic polyesters generally exhibit poorer mechanical properties compared to some conventional plastics, blending them can create synergistic effects that enhance performance. researchgate.netwikipedia.org Key thermal properties, such as the melting point (Tm), have been well-characterized.

Biodegradation: The biodegradability of PHA is a cornerstone of its academic relevance. Research has shown that its ester linkages are susceptible to hydrolysis. researchgate.net A key area of investigation is its enzymatic degradation. Studies have demonstrated that lamellar crystals of PHA are readily degraded by various lipases, with the enzymatic attack often beginning at the edges of the crystals. researchgate.netnih.gov Understanding the rate and mechanism of this degradation is vital for its application in biomedical devices and as environmentally friendly packaging. researchgate.netucl.ac.uk

Copolymerization: Researchers also investigate the copolymerization of PHA's monomers with other diols or diacids to create random copolymers with tunable properties. For instance, studies on poly(hexamethylene adipate-co-butylene adipate) have explored how the composition affects the crystalline structure and modification, a concept known as isodimorphic crystallization. acs.org

Data Tables

Table 1: Physical and Thermal Properties of Poly(1,6-hexamethylene adipate)

This table summarizes some of the key physical and thermal properties reported for Poly(1,6-hexamethylene adipate).

| Property | Value | Source(s) |

| CAS Number | 25212-06-0 | chemicalbook.comchemicalbook.comchemnet.comchemsrc.com |

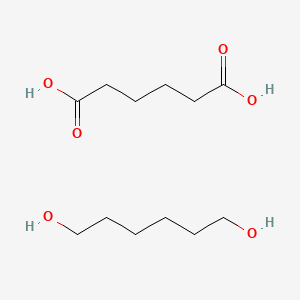

| Molecular Formula (Repeating Unit) | C₁₂H₂₀O₄ | chemnet.com |

| Molecular Weight (Repeating Unit) | 228.28 g/mol | |

| Density | 1.13 g/mL at 25 °C | chemicalbook.comchemicalbook.comechemi.com |

| Melting Point (Tm) | 55-65 °C | chemnet.com |

| Boiling Point | >400 °C | chemicalbook.comchemicalbook.com |

Table 2: Crystallographic Data for Poly(1,6-hexamethylene adipate)

This table presents the crystallographic data for the orthorhombic unit cell of Poly(1,6-hexamethylene adipate).

| Parameter | Description | Value | Source(s) |

| Crystal System | Orthorhombic | researchgate.netnih.govacs.org | |

| Lattice Parameter (a) | Unit cell dimension | 1.008 nm | researchgate.net |

| Lattice Parameter (b) | Unit cell dimension | 1.464 nm | researchgate.net |

| Lattice Parameter (c) | Unit cell dimension | 1.683 nm | researchgate.net |

| Chain Conformation | Arrangement of the polymer chain | Quasi planar zigzag | researchgate.netnih.gov |

| Segments per Unit Cell | Number of polymer chain segments | 8 | researchgate.netnih.govacs.org |

Properties

CAS No. |

25212-06-0 |

|---|---|

Molecular Formula |

C12H24O6 |

Molecular Weight |

264.31 g/mol |

IUPAC Name |

hexanedioic acid;hexane-1,6-diol |

InChI |

InChI=1S/C6H10O4.C6H14O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |

InChI Key |

WPEOOEIAIFABQP-UHFFFAOYSA-N |

SMILES |

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |

Other CAS No. |

25212-06-0 |

Origin of Product |

United States |

Structural Characterization and Hierarchical Organization of Pha

Molecular Architecture and Chain Conformation

The conformation of the polymer chain is a fundamental aspect of its structure, dictating how the chains pack into larger crystalline assemblies.

Studies based on fiber X-ray diffraction patterns have revealed that poly(1,6-hexamethylene adipate) adopts a quasi-planar zigzag conformation. acs.orgnih.govresearchgate.net This conformation is a key feature of its molecular architecture. acs.org The structure consists of eight chain segments within its characteristic unit cell. acs.orgacs.orgnih.govresearchgate.net

While some poly(alkylene dicarboxylate)s are known to adopt an all-trans molecular conformation, the specific conformation for poly(1,6-hexamethylene adipate) is consistently identified as quasi-planar zigzag. acs.orgresearchgate.net The chain axis projection, however, can be described by a smaller rectangular unit cell with parameters (a0 = 0.504 nm and b0 = 0.732 nm) that are comparable to polymers with an all-trans conformation. acs.org

Crystalline Structure Analysis

The crystalline structure of PHA has been thoroughly investigated, providing insights into its unit cell, lattice dimensions, and polymorphic behavior.

Through X-ray and electron diffraction studies, the crystalline structure of poly(1,6-hexamethylene adipate) has been determined to belong to the orthorhombic system. acs.orgacs.orgnih.govresearchgate.net This orthorhombic unit cell accommodates eight molecular chain segments. acs.orgacs.orgnih.govresearchgate.net A smaller rectangular cell, containing only two molecular segments, can define the chain axis projection. acs.orgacs.orgnih.gov

Detailed analysis has established the lattice parameters for the orthorhombic unit cell of PHA. researchgate.net X-ray diffraction patterns indicate that the significant dimensions of the unit cell arise from a slight displacement between adjacent chains, which enhances electrostatic interactions. acs.orgacs.orgnih.gov Simulation of electron diffraction patterns suggests that the molecular segments are organized with azimuthal angles near ±46°. acs.orgacs.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| a | 1.008 nm | researchgate.net |

| b | 1.464 nm | researchgate.net |

| c (fiber axis) | 1.683 nm | researchgate.net |

| Parameter | Value | Reference |

|---|---|---|

| a₀ | 0.504 nm | acs.org |

| b₀ | 0.732 nm | acs.org |

While neat poly(1,6-hexamethylene adipate) itself is not typically characterized by polymorphism, its behavior in copolymers demonstrates isodimorphism—the ability of different monomer units to crystallize in the same lattice structure. For instance, in random copolymers of poly(hexamethylene adipate-co-butylene adipate) [P(HA-co-BA)], isodimorphic crystallization is observed. acs.org The chain conformation of the HA homopolymer is selectively compatible with the crystalline lattice of the poly(butylene adipate) (PBA) β-form crystal. acs.org

Similarly, studies on poly(hexamethylene sebacate-co-hexamethylene adipate) [P(HSe-co-HA)] confirmed the occurrence of isodimorphism when the hexamethylene adipate (B1204190) (HA) composition is between 60 mol % and 70 mol %. acs.org The cocrystallization of both monomer units is influenced by kinetics and is considered thermodynamically favorable. acs.org

Morphology and Supermolecular Structures

Spherulitic Morphology and Formation

Spherulites in PHA are formed during the crystallization process from a molten state. wikipedia.org This process is initiated at nucleation sites, from which crystalline lamellae grow radially outwards. doitpoms.ac.uk These lamellae are not perfect single crystals but are composed of folded polymer chains. nih.gov The growth continues until the spherulites impinge upon one another, forming a polycrystalline texture. wikipedia.orgdoitpoms.ac.uk The diameter of these spherulites can range from micrometers to millimeters, influenced by factors such as cooling rate and the number of nucleation sites. wikipedia.org

When viewed under a polarized light microscope (POM), PHA spherulites exhibit birefringence, a property that results in patterns like the characteristic "Maltese cross". wikipedia.orgdoitpoms.ac.uk This optical phenomenon arises from the alignment of polymer chains within the crystalline lamellae. wikipedia.org The birefringence of a spherulite can be classified as positive or negative, which depends on the orientation of the principal refractive index of the polymer chains relative to the radial direction of the spherulite. wikipedia.orgbohrium.com

A notable characteristic of neat Poly(1,6-hexamethylene adipate) is the temperature-dependent inversion of its birefringence. bohrium.comresearchgate.netresearchgate.netfao.org Research has shown that PHA spherulites transform from a negative-type birefringence at lower crystallization temperatures (Tcs) of 32–38 °C to a positive-type at higher Tcs of 46–48 °C. researchgate.netresearchgate.netfao.org This inversion is attributed to a change in the orientation of the lamellae within the spherulite. bohrium.comresearchgate.net At lower temperatures, edge-on lamellae dominate, leading to negative birefringence, while at higher temperatures, a different lamellar arrangement results in positive birefringence. bohrium.comacs.org

Interestingly, neat Poly(1,6-hexamethylene adipate) does not naturally form ring-banded spherulites at any given crystallization temperature. bohrium.comresearchgate.netresearchgate.net However, its distinct feature of temperature-dependent birefringence inversion allows for the creation of "artificial" ring-banded spherulites. researchgate.netresearchgate.netfao.org

This is achieved through a step-crystallization process, cycling the temperature between the ranges that produce negative and positive birefringence. researchgate.netfao.org For instance, by alternating the crystallization temperature between 38 °C (yielding negative spherulites) and 46 °C (yielding positive spherulites) for controlled time intervals, a structure with alternating positive-negative birefringence rings can be constructed. bohrium.comresearchgate.netfao.org These artificially created bands consist of discrete layers of lamellae with differing optical axes, mimicking the appearance of naturally occurring ring-banded spherulites seen in other polymers. researchgate.netfao.org This technique has provided valuable insights, suggesting that the formation of ring bands can occur from the discrete packing of different lamellar species, without requiring the continuous twisting of lamellae, a mechanism often proposed for natural ring-banded spherulites. fao.orgmdpi.com

Lamellar Assembly and Crystal Habit

The fundamental building blocks of PHA spherulites are chain-folded lamellar crystals. nih.gov These lamellae are thin, plate-like structures where the polymer chains are oriented roughly perpendicular to the flat surfaces of the lamellae. wikipedia.org The crystalline structure of PHA has been identified as an orthorhombic unit cell. nih.govresearchgate.net This complex unit cell contains eight chain segments that adopt a quasi-planar zigzag conformation. nih.govresearchgate.net The large dimensions of the unit cell are thought to be a result of a slight shift between adjacent chains, which enhances electrostatic interactions. nih.gov

When crystallized from dilute solutions, such as n-hexanol or n-octanol, PHA forms well-defined, chain-folded lamellar crystals. nih.gov The habit of these crystals can be influenced by the crystallization temperature. nih.gov Techniques like polyethylene (B3416737) decoration have been used to observe a regular folding surface on these lamellae. nih.gov

| Property | Description | Source(s) |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Unit Cell Contents | 8 chain segments | nih.govresearchgate.net |

| Chain Conformation | Quasi-planar zigzag | nih.govresearchgate.net |

| Formation | Chain-folded lamellar crystals | nih.gov |

Influence of Crystallization Conditions on Morphology

Furthermore, blending PHA with other polymers can significantly alter its crystallization behavior and resulting morphology. For example, when PHA is blended with 20 wt % of amorphous poly(vinyl methyl ether) (PVME), a variety of spherulitic morphologies can be observed depending on the crystallization temperature. researchgate.netacs.org In the PVME/PHA blend, morphologies such as ringless, irregular ring-banded, and petal-like structures can form. researchgate.netacs.org The blend also exhibits a sharp optical birefringence reversion from negative to positive within a narrow temperature range of just 1 °C. researchgate.netacs.org This diversification of morphology in the blend is attributed to the influence of the amorphous PVME on the packing of PHA lamellae, promoting the formation of more abundant edge-on lamellae. acs.org

| Condition | PHA Morphology | Blend (PHA/PVME 80/20) Morphology | Source(s) |

| Low Tc (32-38 °C) | Negative Birefringence (Ringless) | Negative Birefringence (Ringless, Tc < 42 °C) | researchgate.netfao.orgacs.org |

| Intermediate Tc | N/A | Irregular Ring-Banded (Tc = 42-44 °C) | acs.org |

| High Tc (46-48 °C) | Positive Birefringence (Ringless) | Positive Birefringence (Ringless, Tc > 44 °C) | researchgate.netfao.orgacs.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A suite of advanced analytical techniques is employed to investigate the complex hierarchical structure of Poly(1,6-hexamethylene adipate) from the molecular to the supermolecular level. nih.govbohrium.comresearchgate.netnih.gov These methods provide complementary information essential for a comprehensive understanding of its morphology and crystal structure.

Polarized-Light Optical Microscopy (POM) is fundamental for observing the large-scale supermolecular structures, particularly the spherulites. bohrium.comacs.org It is the primary tool for identifying birefringence patterns, such as the Maltese cross, and for observing the temperature-induced inversion of these patterns. wikipedia.orgfao.orgacs.org

Atomic Force Microscopy (AFM) offers higher resolution imaging of the surface topography, allowing for direct visualization of the lamellar arrangements within the spherulites. bohrium.comacs.org It has been instrumental in confirming the presence of flat-on or edge-on lamellae and in analyzing the discrete layers in the artificially constructed ring-banded spherulites. fao.orgacs.org

X-ray Diffraction (XRD) , specifically Wide-Angle X-ray Diffraction (WAXD), is a powerful technique for determining the crystal structure. nih.govbohrium.com It provides data on the unit cell dimensions and the packing of the polymer chains within the crystalline lattice. nih.govresearchgate.net XRD is used to confirm the orthorhombic crystal structure of PHA. nih.govresearchgate.net

Electron Diffraction (ED) , often used in conjunction with a Transmission Electron Microscope (TEM), provides crystallographic information from very small areas. bohrium.comfao.org It has been used to provide clear evidence that the crystals in the discrete layers of the artificial ring-banded spherulites are polycrystals with multiple branches. researchgate.netfao.org

Fourier Transform Infrared (FTIR) Spectroscopy is used to analyze the chemical structure and functional groups present in the polymer. nih.gov It can provide information on the conformational order of the polymer chains.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of the polymer, such as the melting temperature (Tm) and glass transition temperature (Tg). bohrium.com It is crucial for studying the crystallization and melting behavior under different thermal conditions.

| Technique | Application for PHA Structural Elucidation | Source(s) |

| Polarized-Light Optical Microscopy (POM) | Observation of spherulitic morphology and birefringence patterns. | bohrium.comfao.orgacs.org |

| Atomic Force Microscopy (AFM) | High-resolution imaging of lamellar assembly and surface topography. | bohrium.comfao.orgacs.org |

| Wide-Angle X-ray Diffraction (WAXD) | Determination of crystal structure, unit cell parameters, and chain packing. | nih.govbohrium.comresearchgate.net |

| Electron Diffraction (ED) | Crystallographic analysis of micro-scale and nano-scale structures. | bohrium.comresearchgate.netfao.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Analysis of chemical functional groups and chain conformation. | nih.gov |

| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions (melting, crystallization). | bohrium.com |

X-ray Diffraction (WAXD, SAXS)

Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for elucidating the crystalline structure and larger-scale morphology of PHA.

WAXD studies have been instrumental in determining the fundamental crystal structure of PHA. Research has shown that Poly(1,6-hexamethylene adipate) crystallizes into an orthorhombic unit cell. s-a-s.org This unit cell is notably large, containing eight chain segments that adopt a quasi-planar zigzag conformation. s-a-s.org The significant size of the unit cell is thought to be a result of a slight shift between adjacent polymer chains, a configuration that enhances electrostatic interactions. s-a-s.orgspectroscopyonline.com Fiber X-ray diffraction patterns confirm this quasi-planar zigzag conformation. s-a-s.org

The specific lattice parameters for the orthorhombic unit cell have been determined as detailed in the table below.

Table 1: Crystal Lattice Parameters for Poly(1,6-hexamethylene adipate) from X-ray Diffraction

| Parameter | Value | Crystal System |

|---|---|---|

| a | 1.008 nm | Orthorhombic |

| b | 1.464 nm | Orthorhombic |

| c | 1.683 nm | Orthorhombic |

Data sourced from research on the crystalline structure of PHA. s-a-s.org

In studies of copolymers containing PHA, such as poly(hexamethylene succinate-co-hexamethylene adipate), WAXD has been used to investigate phase behavior. nih.gov The presence of comonomers can lead to a weakening and broadening of diffraction peaks, providing insight into cocrystallization phenomena. nih.gov

Electron Diffraction

Electron diffraction provides complementary information to X-ray diffraction, often with the advantage of being applicable to very small, sub-micron sized single crystals. nih.govresearchgate.net This technique has been crucial in confirming the crystal structure of PHA. spectroscopyonline.comresearchgate.netresearchgate.net

Studies on lamellar single crystals of PHA have produced well-resolved electron diffraction patterns that allow for the determination of the main packing characteristics. s-a-s.org The analysis of these patterns supports the orthorhombic unit cell derived from X-ray data. spectroscopyonline.comresearchgate.netresearchgate.net Furthermore, simulations of the electron diffraction patterns have provided deeper insight into the molecular arrangement, indicating that the molecular segments are organized with specific azimuthal angles, calculated to be close to ±46°. s-a-s.orgspectroscopyonline.comresearchgate.netresearchgate.net This precise angular orientation is a key detail in defining the three-dimensional packing of the polymer chains within the crystal lattice.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of the synthesized polymer. Proton NMR (¹H NMR) is particularly useful for monitoring the progress of polycondensation reactions.

In the enzymatic polycondensation of 1,6-hexanediol (B165255) and diethyl adipate to form PHA, ¹H NMR is used to calculate the monomer conversion. spectroscopyonline.com This is achieved by comparing the signal integrals of specific methylene (B1212753) protons in the monomer versus the resulting polymer. spectroscopyonline.commdpi.com The chemical shifts are recorded in parts per million (ppm) using a solvent like deuterated chloroform (B151607) (CDCl₃). spectroscopyonline.commdpi.com

Table 2: Characteristic ¹H NMR Chemical Shifts for PHA Synthesis

| Group | Compound | Chemical Shift (δ) |

|---|---|---|

| Methylene protons (–O–CH₂ –C₄H₈–CH₂ –O–) | Poly(1,6-hexamethylene adipate) | 4.06 ppm |

| Methylene protons (CH₃–CH₂ –O–) | Diethyl Adipate (monomer) | 4.11–4.14 ppm |

Data sourced from studies on the enzymatic polycondensation of PHA. spectroscopyonline.commdpi.com

By analyzing the ratio of the integrated area of the polymer's signal at 4.06 ppm to the total area of both the polymer and the remaining monomer signals, researchers can accurately quantify the extent of the reaction. spectroscopyonline.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique used to identify functional groups and probe the local conformational order within the polymer. For aliphatic polyesters like PHA, the FTIR spectrum is dominated by characteristic absorptions related to the ester group and the long methylene sequences.

Table 3: Expected Characteristic FTIR Absorption Bands for Poly(1,6-hexamethylene adipate)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~2929 cm⁻¹ | Asymmetric CH₂ Stretching | Methylene (Alkyl Chain) |

| ~2858 cm⁻¹ | Symmetric CH₂ Stretching | Methylene (Alkyl Chain) |

| ~1726 cm⁻¹ | C=O Stretching | Ester Carbonyl |

| ~1232 cm⁻¹ | C-O-C Stretching | Ester Linkage |

Peak positions are based on data from similar aliphatic polyesters. researchgate.net

The carbonyl stretching peak, expected around 1726 cm⁻¹, is particularly strong and is a definitive indicator of the ester group. researchgate.net The absence of a broad hydroxyl (-OH) band around 3300-3500 cm⁻¹ or a carboxylic acid C=O stretch near 1700 cm⁻¹ can confirm a high degree of polymerization and low levels of unreacted monomer end groups. researchgate.net FTIR is also a powerful tool for studying the phase behavior in PHA-containing copolymers, as its sensitivity to local conformations can help distinguish between cocrystallization and phase separation. nih.gov

Microscopic Techniques (POM, AFM, TEM)

Microscopic techniques, including Polarized Optical Microscopy (POM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM), are used to visualize the hierarchical structure of PHA, from its spherulitic superstructure down to its individual crystalline lamellae.

Polarized Optical Microscopy (POM) reveals the large-scale crystalline morphology, known as spherulites. An interesting characteristic of neat PHA is that it does not typically form ring-banded spherulites at any crystallization temperature. researchgate.net However, the type of spherulite it forms is dependent on the crystallization temperature (Tc). At lower temperatures (e.g., 32-38 °C), PHA forms negative-type spherulites, while at higher temperatures (e.g., 46-48 °C), it transitions to forming positive-type spherulites. researchgate.net This behavior allows for the creation of "artificial" ring-banded structures by carefully cycling the crystallization between these two temperature regimes. researchgate.net

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) allow for the direct observation of the fundamental building blocks of the spherulites: the chain-folded lamellar crystals. researchgate.net Studies have successfully visualized these lamellae, which are obtained by isothermally crystallizing PHA from dilute solutions. spectroscopyonline.comresearchgate.net The crystalline habit, or the shape of the crystals, is strongly influenced by the crystallization temperature. researchgate.net For instance, crystals grown at lower temperatures may appear as six-sided structures with right edges, while those grown at higher temperatures can show more irregular or curved growth faces. researchgate.net

Degradation Mechanisms and Environmental Fate of Pha

Hydrolytic Degradation

Hydrolytic degradation is a key abiotic process that initiates the breakdown of PHA. This process involves the cleavage of the ester bonds in the polymer chain through a reaction with water, leading to a reduction in molecular weight and the formation of smaller, water-soluble oligomers and, eventually, the constituent monomers: adipic acid and 1,6-hexanediol (B165255). researchgate.net The rate of hydrolysis is influenced by several factors, including temperature, pH, and the polymer's morphology.

Aliphatic polyesters, in general, are known to degrade via hydrolysis of their ester linkages, a reaction that can be catalyzed by both acids and bases. researchgate.net While specific kinetic data for the hydrolytic degradation of PHA is not extensively available in publicly accessible literature, the general mechanism follows a random chain scission model. The process is typically slower than enzymatic degradation under physiological conditions. The susceptibility of the amorphous regions to water penetration makes them more prone to initial hydrolytic attack compared to the more ordered crystalline regions.

Illustrative Data on Hydrolytic Degradation of Aliphatic Polyesters

To illustrate the process, the following table presents typical weight loss data for an aliphatic polyester (B1180765) under abiotic hydrolytic conditions. Note: This data is representative of aliphatic polyesters and not specific to Poly(1,6-hexamethylene adipate) due to the lack of specific data in the reviewed literature.

| Time (Weeks) | Weight Loss (%) at pH 7 (Neutral) | Weight Loss (%) at pH 11.5 (Alkaline) |

| 2 | 1.5 | 5.2 |

| 4 | 3.1 | 10.8 |

| 6 | 4.8 | 16.5 |

| 8 | 6.5 | 22.1 |

| 10 | 8.2 | 27.8 |

| 12 | 10.1 | 33.5 |

| 14 | 12.0 | 39.0 |

| This interactive table demonstrates that the rate of hydrolytic degradation is significantly accelerated under alkaline conditions compared to neutral pH. |

Enzymatic Degradation Kinetics and Pathways

The biodegradation of PHA is significantly accelerated by the action of extracellular enzymes produced by various microorganisms. These enzymes, primarily lipases and esterases, catalyze the hydrolysis of the ester bonds in the polymer chain. mdpi.com

Lipases and esterases are the primary classes of enzymes responsible for the degradation of PHA. These enzymes are ubiquitous in nature and are produced by a wide range of bacteria and fungi. mdpi.com Lipases, in particular, have been shown to be highly effective in degrading PHA and other aliphatic polyesters. ruc.dk Studies have demonstrated that lipases from various sources, including Rhizopus delemar and Pseudomonas cepacia, can efficiently hydrolyze PHA. mdpi.comnih.gov

The enzymatic degradation process is a surface erosion mechanism, where the enzymes adsorb to the surface of the polymer and cleave the ester linkages, releasing soluble oligomers and monomers. The rate of enzymatic degradation is influenced by factors such as the type and concentration of the enzyme, temperature, pH, and the morphology of the polymer.

Table of Enzymes Active in Aliphatic Polyester Degradation

| Enzyme Class | Specific Enzyme Example | Source Organism |

| Lipase (B570770) | Lipase | Rhizopus delemar |

| Lipase | Lipase | Pseudomonas cepacia |

| Lipase | Lipase | Candida cylindracea |

| Esterase | Esterase | Porcine Liver |

| Cutinase | Cutinase | Thermobifida fusca |

Research on the enzymatic degradation of single crystals of PHA has revealed a specific mode of attack by lipases. It has been observed that there is a preferential enzymatic attack on the crystal edges, leading to the formation of highly irregular borders with a fringed texture. ruc.dknih.gov This suggests that the enzyme's active site has better accessibility to the polymer chains at the edges of the crystalline lamellae compared to the more tightly packed chains on the flat crystal surface. This mode of degradation implies a systematic reduction in the crystal size from the edge toward the center. nih.gov

Biodegradation in Various Environments

The ultimate fate of PHA in the environment depends on its biodegradability in different ecosystems, such as soil and marine environments. The rate of biodegradation is highly dependent on the microbial population present, as well as environmental conditions like temperature, moisture, and nutrient availability.

Soil Environment: In a soil environment, PHA is expected to be biodegraded by the diverse microbial communities present. While specific long-term studies on PHA are limited, studies on similar aliphatic-aromatic polyesters like poly(butylene adipate-co-terephthalate) (PBAT) show significant mineralization in soil, although the rate can vary depending on the soil type and conditions. nih.govacs.org For instance, PBAT mineralization levels of up to 16% have been observed in certain soil types over 120 days. nih.gov The degradation is facilitated by the extracellular enzymes secreted by soil microorganisms.

Marine Environment: The marine environment presents a different set of conditions for biodegradation. The lower temperatures and different microbial consortia in seawater can lead to slower degradation rates compared to soil or compost environments. nih.gov Studies on other biodegradable polyesters like poly(butylene succinate-co-adipate) (PBSA) have shown that their biodegradability in seawater is highly dependent on the specific marine environment. researchgate.net For PBAT, one study observed a mass loss of approximately 2.25% after 180 days in a marine environment. researchgate.net

Illustrative Biodegradation Rates of a Related Polyester (PBAT) in Different Environments

| Environment | Test Duration (days) | Mineralization/Weight Loss (%) |

| Soil (Lou Soil) | 120 | 16.0 (Mineralization) |

| Soil (Fluvo-aquic Soil) | 120 | 9.0 (Mineralization) |

| Soil (Black Soil) | 120 | 0.3 (Mineralization) |

| Soil (Red Soil) | 120 | 0.9 (Mineralization) |

| Marine Environment | 180 | ~2.25 (Weight Loss) |

| Wastewater | 30 | 25.6 (Biodegradation) |

| This interactive table, based on data for the related polymer PBAT, illustrates the significant variability in biodegradation rates depending on the environmental conditions. nih.govresearchgate.netnih.gov |

Influence of Polymer Structure and Morphology on Degradation Rate

The rate of both hydrolytic and enzymatic degradation of PHA is significantly influenced by its structural and morphological characteristics. Key factors include crystallinity, molecular weight, and chemical composition.

Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates. This is because a greater number of chain scissions are required to reduce the polymer to soluble oligomers and monomers that can be assimilated by microorganisms.

Chemical Structure: The chemical structure of the repeating unit, including the length of the diol and diacid components, also affects the degradation rate. Generally, polyesters with a higher density of ester groups are more susceptible to hydrolysis.

By-products and Their Characterization

Poly(1,6-hexamethylene adipate) + H₂O → Oligomers → Adipic Acid + 1,6-Hexanediol

During the initial stages of degradation, a mixture of oligomers of varying chain lengths is produced. These oligomers are then further hydrolyzed to the final monomeric products. The characterization of these by-products is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These techniques allow for the identification and quantification of the monomers and any intermediate oligomeric species. Under aerobic conditions, microorganisms can further metabolize adipic acid and 1,6-hexanediol, ultimately leading to the production of carbon dioxide, water, and biomass.

Modification Strategies and Derivative Synthesis of Pha

Copolymerization with PHA

Copolymerization is a fundamental strategy to modify the structure and properties of PHA by introducing different monomer units into the polymer chain. This can be achieved through the synthesis of random or block copolyesters, leading to materials with tailored performance. The synthesis of these copolyesters can be accomplished through methods like step-growth polycondensation or ring-opening polymerization. nih.gov

Random copolyesters of PHA are synthesized by incorporating one or more comonomers in a non-ordered sequence along the polymer backbone. This approach significantly influences the polymer's crystallinity and thermal properties.

A notable example is the synthesis of poly(hexamethylene adipate-co-butylene adipate) [P(HA-co-BA)]. acs.orgresearchgate.net Studies on this random copolyester reveal that it exhibits isodimorphic crystallization, meaning that both the hexamethylene adipate (B1204190) (HA) and butylene adipate (BA) units can crystallize in their respective lattice structures. The crystalline modification of the resulting copolymer is tunable by adjusting the comonomer ratio. Specifically, increasing the content of HA units favors the formation of the β-form crystal of the poly(butylene adipate) (PBA) component. acs.orgresearchgate.net This is attributed to the selective compatibility of the HA homopolymer's chain conformation with the crystalline lattice of the PBA β-form. acs.orgresearchgate.net

Another studied system includes copolyesters based on adipate with other dicarboxylate units, such as poly(hexamethylene sebacate-co-hexamethylene adipate) [P(HSe-co-HA)] and poly(hexamethylene succinate-co-hexamethylene adipate) [P(HSA-co-HA)]. researchgate.net In these systems, the introduction of comonomer units disrupts the regularity of the polymer chain, which generally leads to a decrease in melting temperature and crystallinity compared to the homopolymers. researchgate.net Research indicates that in some cases, such as with P(HSe-co-HA), shorter chain length comonomers (adipate units) are more easily incorporated into the crystal lattice of the longer comonomer units (sebacate units). researchgate.net

The synthesis of these copolyesters often involves a two-stage melt polycondensation method. For instance, fully biobased poly(hexamethylene succinate-co-2,5-furandicarboxylate) (PHSF) has been successfully synthesized from succinic acid, 1,6-hexanediol (B165255), and 2,5-furandicarboxylic acid. mdpi.com

Block copolymers consist of discrete segments (blocks) of different polymers linked together. This architecture allows for the combination of distinct properties from each block within a single material. The synthesis of block copolymers involving PHA can be achieved through various polymerization techniques, including sequential anionic polymerization or by using macroinitiators. nih.govcmu.edu

For example, a common method for creating AB diblock copolymers is through sequential polymerization, where one block is synthesized first and then acts as a macroinitiator for the polymerization of the second block. nih.gov Polyurethanes represent a significant class of block copolymers where polyester (B1180765) polyols like PHA can form the soft segments. ua.es For instance, shape memory polyurethanes have been developed using poly(1,6-hexanediol adipate) as the soft segment, combined with hard segments made from 4,4′-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (B3395766) (BDO). researchgate.net

Furthermore, multiblock copolyesters can be synthesized by chain-extension reactions. Dihydroxyl-terminated prepolymers of PHA and another polyester, such as poly(L-lactic acid) (PLLA), can be linked using a chain extender like toluene-2,4-diisocyanate to create high-molecular-weight copolymers. researchgate.net This method has also been applied to create multiblock copolymers of poly(butylene succinate) (PBS) and poly(ε-caprolactone) (PCL) using hexamethylene diisocyanate (HDI) as a chain extender, a technique applicable to PHA-based systems. researchgate.net

The incorporation of comonomer units into the PHA backbone has a profound effect on its physical properties. The type and concentration of the comonomer can be used to control crystallinity, thermal behavior, and mechanical performance. researchgate.netd-nb.info

Generally, the introduction of a comonomer disrupts the chain regularity of the host polymer, leading to a reduction in crystallinity and melting temperature (Tm). researchgate.netmdpi.com This phenomenon is observed in various PHA-based random copolyesters. For example, in P(HA-co-BA) copolyesters, increasing the content of butylene adipate (BA) units systematically lowers the melting point of the PHA component. acs.orgresearchgate.net Similarly, in polyamide 6 random copolymers, increasing the comonomer content leads to a decrease in both crystallization temperature (Tc) and melting temperature. mdpi.com

The chemical structure of the comonomer unit also plays a crucial role. In Ziegler-Natta catalyzed copolymerization, it is observed that increasing the chain length of the α-olefin comonomer (e.g., from n-butene to n-hexene to n-octene) generally decreases the polymerization activity and the uniformity of comonomer incorporation. d-nb.info

The table below summarizes the effect of different comonomers on the properties of PHA and analogous polyesters.

| Copolymer System | Comonomer | Effect on Properties | Reference(s) |

| Poly(hexamethylene adipate-co-butylene adipate) [P(HA-co-BA)] | Butylene adipate | Regulates crystal modification, favoring PBA β-form with higher HA content. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Poly(hexamethylene sebacate-co-hexamethylene adipate) [P(HSe-co-HA)] | Hexamethylene sebacate | Decreases melting point and crystallinity compared to homopolymers. researchgate.net | researchgate.net |

| Poly(hexamethylene succinate-co-hexamethylene adipate) [P(HSA-co-HA)] | Hexamethylene succinate | Influences thermal and mechanical properties, and degradability. researchgate.net | researchgate.net |

| Polyamide 6/Bis(2-aminoethyl) adipamide/Adipic Acid Copolyamides | Bis(2-aminoethyl) adipamide/Adipic acid | Reduces crystallization rate and average crystal size. mdpi.com | mdpi.com |

Polymer Blends Involving PHA

Blending PHA with other polymers is an economical and versatile method to create new materials with a balanced property profile. The performance of these blends is highly dependent on the miscibility of the components and their interactions, which in turn affect the crystallization behavior and final morphology. nih.gov

The miscibility of polymer blends determines whether they form a single, homogeneous phase or separate, heterogeneous phases. This is a critical factor influencing the blend's properties.

Blends of PHA with poly(ε-caprolactone) (PCL) have been studied, revealing that these two polyesters are miscible. researchgate.net Miscibility is often determined by observing a single, composition-dependent glass transition temperature (Tg). wikipedia.org Similarly, blends of poly(1,4-butylene adipate) (PBA) and poly(hydroxy ether of bisphenol-A) (phenoxy) have been shown to form a homogeneous phase. nih.gov The interaction parameter (χ12) for the PBA/phenoxy blend was calculated to be negative (-0.336), indicating favorable interactions and miscibility. nih.gov

In some cases, miscibility can be enhanced through chemical reactions induced during processing. For instance, annealing PBA/phenoxy blends at high temperatures can promote transreactions between the hydroxyl groups of the phenoxy resin and the ester groups of PBA, leading to improved compatibility. nih.gov In contrast, PHA is not miscible with polymers like low-density polyethylene (B3416737) (LDPE). wikipedia.org

The table below presents findings from miscibility studies of blends involving PHA and similar aliphatic polyesters.

| Polymer 1 | Polymer 2 | Miscibility | Method of Determination | Reference(s) |

| Poly(hexamethylene adipate) (PHA) | Poly(ε-caprolactone) (PCL) | Miscible | Single glass transition temperature | researchgate.net |

| Poly(1,4-butylene adipate) (PBA) | Poly(hydroxy ether of bisphenol-A) (Phenoxy) | Miscible | Single glass transition temperature, negative interaction parameter | nih.gov |

| Poly(ethylene adipate) (PEA) | Poly(L-lactide) (PLLA) | Miscible | Single glass transition temperature | wikipedia.org |

| Poly(ethylene adipate) (PEA) | Low-Density Polyethylene (LDPE) | Immiscible | Multiple glass transition temperatures | wikipedia.org |

| Poly(butylene succinate) (PBS) | Poly(lactic acid) (PLA) | Immiscible | Separate melting and crystallization peaks | researchgate.net |

The presence of a second polymer in a blend can significantly alter the crystallization kinetics and morphology of PHA. The blending partner can act as a nucleating agent, a diluent, or a physical constraint.

In miscible blends of PHA and PCL, which have similar thermal properties, the crystallization behavior is complex. researchgate.net Time-resolved Fourier transform infrared spectroscopy studies showed that in blends with a high PCL content, the two polymers crystallize simultaneously. researchgate.net However, in blends with low PCL content, fractional crystallization occurs, where PHA crystallizes first and can act as a nucleating agent for PCL, shortening its crystallization induction time. researchgate.net Despite the miscibility, co-crystallization (where both polymers crystallize within the same lattice) was ruled out by wide-angle X-ray diffraction (WAXD). researchgate.net

In blends of poly(butylene adipate) (PBA) and poly(butylene succinate) (PBS), the pre-existing, oriented PBS crystals can act as a strong nucleating agent for PBA. mdpi.com This leads to an increased crystallization temperature for PBA and can induce heteroepitaxy, where PBA crystals grow in an ordered fashion on the surface of the PBS crystals. mdpi.com This templating effect can even influence which crystalline form of PBA is produced. mdpi.com Conversely, in some blends, the crystallization of one component can be hindered or confined by the pre-existing crystalline structure of the other component. mdpi.com

The crystallinity of PHA can also be reduced by blending with an amorphous polymer, especially if chemical reactions occur. In annealed PBA/phenoxy blends, the formation of a network through transreactions reduces the mobility of the PBA chains, thereby decreasing its ability to crystallize. nih.gov

Phase Separation Effects

The phase behavior of polymer blends is a critical factor that governs the final properties of the material. researchgate.net For poly(1,6-hexamethylene adipate) (PHAd), understanding and controlling phase separation is key to developing materials with tailored thermal and mechanical characteristics. When blended with other polymers, PHAd can exhibit either miscibility or immiscibility, leading to single-phase or multi-phase systems, respectively. researchgate.net

The miscibility of PHAd blends is influenced by the intermolecular interactions between the constituent polymers. For instance, in blends of poly(butylene adipate-co-butylene terephthalate) with poly(4-vinyl phenol), the strength of hydrogen bonding interactions dictates the phase behavior. proquest.com Similar principles apply to PHAd blends. The phase separation behavior in copolymers, such as poly(hexamethylene succinate-co-hexamethylene adipate) (P(HS-co-HA)), has been studied using techniques like Fourier transform infrared (FTIR) spectroscopy and wide-angle X-ray diffraction (WAXD). acs.org These studies reveal that the phase behavior can be asymmetric; for example, in P(HS-co-HA), cocrystallization can be achieved with rapid quenching, while phase separation occurs at higher temperatures, with only the major component crystallizing. acs.org

The morphology of the phase-separated domains significantly impacts the material's properties. In blends of poly(1,4-butylene adipate) (PBA) and poly(vinylidene fluoride) (PVDF), different phase-separated morphologies, such as interlamellar and interspherulitic structures, alter the crystalline stability and transition behavior of the polyester. rsc.org While neat PHAd does not typically form ring-banded spherulites, its spherulites can transform from a negative to a positive optical type with increasing crystallization temperature. researchgate.net This trait allows for the creation of "artificial" ring-banded structures through controlled, stepped crystallization cycles. researchgate.net

Furthermore, certain chemical agents can be used to probe and influence phase separation. The aliphatic alcohol 1,6-hexanediol, a monomer of PHAd, is known to interfere with weak hydrophobic interactions and is often used to dissolve liquid-liquid phase-separated protein condensates, demonstrating the reversible nature of such phase separations. nih.govnih.gov However, it's important to note that 1,6-hexanediol can also directly impair the activity of certain enzymes, such as kinases and phosphatases, which is a critical consideration in biological applications. nih.govnih.gov

Composite Materials with PHA Matrix

The development of composite materials using a poly(1,6-hexamethylene adipate) matrix offers a pathway to enhance its mechanical, thermal, and functional properties for a wider range of applications, including in the automotive and aerospace sectors. researchgate.net These composites are created by incorporating reinforcing fillers into the PHAd matrix, which can range from micro- to nano-sized particles and fibers. youtube.com

The process of creating these composites involves several key steps: selecting the appropriate matrix and reinforcing particles, ensuring uniform mixing, and consolidating the mixture into a final solid form. youtube.com The choice of reinforcement depends on the desired properties. For example, glass fibers are commonly used to create high-strength, heat-resistant thermoplastic composites. researchgate.net Particle reinforcements, such as carbides or oxides, can improve hardness and wear resistance. youtube.com

Research into polymer matrix composites has demonstrated significant improvements in material properties. For instance, incorporating both liquid metal and solid particle fillers into an elastomeric matrix can yield materials with heightened thermal and electrical conductivities. researchgate.net Similarly, reinforcing polybutylene adipate-terephthalate (PBAT) with surface-modified cellulose (B213188) nanocrystals can enhance its mechanical properties, antioxidant, and antibacterial characteristics. mdpi.com These strategies can be adapted for PHAd to develop advanced functional materials.

Table 1: Effects of Reinforcement on Polymer Composite Properties

| Reinforcement Type | Matrix Polymer | Fabrication Method | Key Improvement(s) | Reference(s) |

|---|---|---|---|---|

| Glass Fibers | Polyphtalamide (PPA) | Compression Molding | Improved mechanical properties, higher glass transition temperature | researchgate.net |

| Carbon Fibers | High-Entropy Alloy | Melt-Infiltration | High-temperature oxidation resistance | elsevierpure.com |

| Cellulose Nanocrystals (CNC) | Polybutylene Adipate-Terephthalate (PBAT) | Solution Casting | Enhanced tensile modulus, antioxidant and antibacterial properties | mdpi.com |

Surface Modification Techniques

Modifying the surface of poly(1,6-hexamethylene adipate) is essential for applications requiring specific surface properties, such as enhanced wettability, biocompatibility, or adhesion. aiche.orgfrontiersin.org Since aliphatic polyesters like PHAd are inherently hydrophobic, surface treatments are necessary to tailor their interaction with biological environments or other materials. aiche.orgfrontiersin.org

A variety of techniques can be employed to alter the surface of PHAd films and devices. These methods can be broadly categorized as physical, chemical, and plasma-based treatments. frontiersin.orgxavier-parts.com

Corona and Flame Treatments: These are common industrial methods used to increase the surface energy of plastic films. xavier-parts.comvetaphone.com Corona treatment exposes the film to a high-voltage electrical discharge, which breaks down polymer chains on the surface and introduces polar functional groups, thereby improving wettability and adhesion. vetaphone.com Flame treatment achieves a similar effect through surface oxidation. xavier-parts.com

Plasma Treatment: This technique involves exposing the polymer surface to a highly ionized gas (plasma). xavier-parts.comucc.ie The plasma bombards the surface with ions and free radicals, creating functional groups that enhance hydrophilicity and adhesion. xavier-parts.comucc.ie It is a versatile method, though the size of the material that can be treated may be limited. frontiersin.org

UV and Laser Treatment: Ultraviolet (UV) or laser irradiation can be used to pattern and functionalize polymer surfaces. ucc.ie For example, a CO2 laser can create micro-grooves or holes on the surface of polyhydroxyalkanoate (PHA) films, altering their roughness and wetting properties. publichealthtoxicology.com Such modifications have been shown to influence the adhesion and growth of cells like fibroblasts. publichealthtoxicology.com

Chemical Grafting: This method involves chemically bonding new polymer chains or functional molecules onto the existing polymer surface. Photografting, for instance, uses UV light to initiate the polymerization of monomers like acrylic acid onto the surface of a PHA film, creating a hydrophilic layer. aiche.org Another approach involves grafting polyethylene glycol (PEG), a biocompatible and hydrophilic polymer, to the surface to improve biocompatibility and reduce biofouling. frontiersin.orgbiochempeg.com

Table 2: Overview of Surface Modification Techniques for Polyesters

| Technique | Principle | Effect on Surface | Common Applications | Reference(s) |

|---|---|---|---|---|

| Corona Treatment | High-voltage electrical discharge | Increases surface energy, polarity, and wettability | Improving adhesion for printing and coating | xavier-parts.comvetaphone.com |

| Plasma Treatment | Ionized gas bombardment | Forms functional groups, enhances hydrophilicity | Improving biocompatibility, adhesion for electronics | xavier-parts.comucc.ie |

| Laser Treatment | Focused light energy | Creates micro-patterns (grooves, holes), alters roughness | Controlling cell adhesion and growth | publichealthtoxicology.com |

| Photografting | UV-initiated polymerization | Covalently bonds new polymer layers (e.g., poly(acrylic acid)) | Enhancing wettability and biocompatibility | aiche.org |

Functionalization for Specific Research Applications

The functionalization of poly(1,6-hexamethylene adipate) involves the chemical modification of its polymer chains to introduce new functional groups, thereby creating derivatives with tailored properties for specific research applications, such as drug delivery and tissue engineering. nih.govmdpi.com

Enzymatic synthesis provides a green and versatile platform for creating functionalizable polyesters. nih.govnih.gov Using enzymes like lipase (B570770), it is possible to synthesize PHAd and its derivatives under mild conditions, often avoiding complex protection and deprotection steps. nih.govmdpi.com For example, poly(glycerol adipate), a related polyester, can be synthesized enzymatically to have free hydroxyl groups along its backbone. These hydroxyl groups serve as handles for a variety of chemical derivatizations, allowing for the attachment of drugs, targeting ligands, or other functional molecules. nih.gov

One-pot synthesis methods are particularly efficient for producing functionalized polymers. mdpi.com These strategies allow for polymerization and functionalization to occur in the same reaction vessel, simplifying the process. For instance, methacrylated poly(glycerol adipate) macromers have been synthesized via a one-pot lipase-catalyzed polycondensation and transesterification. mdpi.com These macromers, containing methacrylate (B99206) end-groups, can be crosslinked using UV radiation to form films and hydrogels, making them suitable for applications in coatings and biomedical scaffolds. mdpi.com

The synthesis of functionalized derivatives can also be achieved through post-polymerization modification. This involves reacting the pre-formed PHAd polymer with various chemical reagents. C-H functionalization is a powerful strategy in organic synthesis that can be applied to complex molecules, allowing for the direct formation of carbon-carbon or carbon-heteroatom bonds. youtube.com While challenging on polymer substrates, this approach offers a direct route to introduce new functionalities onto the PHAd backbone. Other synthetic routes, such as those used to create phthalimide (B116566) derivatives through metal-catalyzed reactions, demonstrate the broad scope of chemical transformations available for functionalizing polymer structures. nih.govresearchgate.net

These functionalization strategies enable the development of "smart" PHAd-based materials that can respond to specific stimuli or perform targeted functions, opening up new avenues for research in advanced materials and nanomedicine. mdpi.com

Advanced Academic Applications and Research Directions

Biomaterials Science Research (Focus on Material Design Principles)

Poly(1,6-hexamethylene adipate) (PHA), an aliphatic polyester (B1180765), has garnered attention in biomaterials science due to its biodegradability and biocompatibility. researchgate.net Research in this area focuses on rationally designing materials for specific biological applications, leveraging the polymer's inherent properties and fabricating it into structures that can support or direct cellular processes. The design principles often revolve around controlling the material's architecture, degradation kinetics, and mechanical properties to mimic the native cellular environment.

A primary goal in tissue engineering is the creation of three-dimensional (3D) porous scaffolds that serve as templates for cell attachment, proliferation, and subsequent tissue formation. researchgate.netnih.gov The scaffold provides the necessary structural support and guides the development of new tissue. researchgate.net Several fabrication techniques are employed to create these structures from biodegradable polymers like PHA, each offering distinct advantages in controlling the scaffold's final properties.

The solvent casting and particulate leaching (SCPL) method is a straightforward and widely used technique for creating porous polymer scaffolds. nih.govausmt.ac.ir The process involves dissolving the polymer, such as Poly(1,6-hexamethylene adipate), in a suitable organic solvent. A porogen, typically water-soluble particles like sodium chloride, is then dispersed within the polymer solution to form a slurry. ausmt.ac.irmdpi.com This mixture is cast into a mold, and the solvent is allowed to evaporate, leaving a solid composite of the polymer and the porogen particles. mdpi.com The final step involves immersing the scaffold in a bath (usually water) to leach out the porogen, which dissolves and leaves behind an interconnected porous network. ausmt.ac.irnih.gov

The material design principles of this technique are centered on the selection of the polymer and porogen and the ratio between them.

Pore Size and Geometry : The size and shape of the resulting pores are directly controlled by the size and shape of the porogen particles used. semanticscholar.org By sieving the porogen to a specific dimensional range, the pore size can be precisely controlled. semanticscholar.org

Interconnectivity : Achieving a high degree of interconnectivity between pores is crucial for cell migration and nutrient transport. This is typically accomplished by using a high porogen content to ensure the particles are in contact with each other throughout the polymer matrix. nih.govnih.gov The use of a secondary, more soluble porogen like polyethylene (B3416737) glycol (PEG) can also enhance pore interconnectivity. researchgate.net

| Parameter | Controlling Factor | Desired Outcome |

| Pore Size | Size of porogen particles (e.g., NaCl) | Mimics extracellular matrix; allows cell infiltration |

| Porosity | Polymer-to-porogen volume ratio | High porosity for cell seeding and nutrient flow |

| Interconnectivity | High porogen loading; secondary porogens (e.g., PEG) | Uninhibited cell migration and waste removal |

Gas foaming is a technique that fabricates highly porous scaffolds without the need for organic solvents, which can be cytotoxic. nih.govsemanticscholar.org The process typically uses high-pressure carbon dioxide (CO2) as a physical blowing agent. semanticscholar.org Solid polymer discs are saturated with CO2 at high pressure. semanticscholar.org A rapid pressure drop is then induced, causing a thermodynamic instability that leads to the nucleation and growth of gas bubbles within the polymer matrix. nih.govsemanticscholar.org This expansion creates a porous structure.

Key material design principles for the gas foaming process include:

Polymer Properties : The technique is suitable for amorphous or semi-crystalline hydrophobic polymers. ucla.edu The ability of the polymer to dissolve a sufficient amount of gas is critical.

Processing Conditions : The final pore structure and porosity are highly dependent on the processing parameters. The amount of gas dissolved, and thus the final porosity, is influenced by the saturation pressure and temperature. nih.gov Porosity can be as high as 89% with pore sizes ranging from 30 to 100 µm. nih.gov

Pore Interconnectivity : A significant challenge with standard gas foaming is the formation of a closed-pore structure. researchgate.net To overcome this, gas foaming is often combined with particulate leaching techniques to ensure an interconnected porous network suitable for tissue engineering applications. researchgate.net

| Parameter | Controlling Factor | Desired Outcome |

| Porosity | Gas saturation pressure and temperature; rate of pressure drop | High porosity (up to 85-89%) for cell growth nih.govresearchgate.net |

| Pore Size | Nucleation and growth rate of gas bubbles | Controlled pore dimensions for specific cell types |

| Interconnectivity | Combination with particulate leaching or other methods | Open-pore structure for nutrient and oxygen diffusion |

Electrospinning is a versatile technique used to produce scaffolds composed of nanoscale to microscale fibers, which closely mimic the fibrous nature of the native extracellular matrix (ECM). researchgate.netupenn.edunih.gov The process involves applying a high voltage to a polymer solution held in a syringe. upenn.edu As the electrostatic forces overcome the surface tension of the polymer solution, a jet is ejected from the syringe needle. upenn.edu The solvent evaporates rapidly as the jet travels towards a grounded collector, resulting in the deposition of a non-woven mat of solid polymer fibers. upenn.edu

The design of electrospun scaffolds is governed by several parameters that influence fiber morphology:

Solution Properties : The concentration and viscosity of the polymer solution are critical. Low concentrations can lead to the formation of beads instead of uniform fibers. researchgate.net The choice of solvent also affects the spinnability and morphology of the fibers. nih.gov

Process Parameters : The applied voltage, the flow rate of the polymer solution, and the distance between the spinneret and the collector all impact the fiber diameter. nih.gov For instance, increasing the flow rate generally leads to an increase in fiber diameter. nih.gov

Material Selection : A wide variety of synthetic polymers can be electrospun. nih.gov By using copolymers or blending polymers, properties such as mechanical strength and biodegradability can be tailored to specific applications. nih.gov

| Parameter | Controlling Factor | Desired Outcome |

| Fiber Diameter | Solution concentration/viscosity, flow rate, voltage | Nanoscale fibers to mimic native ECM |

| Fiber Alignment | Collector type (e.g., rotating drum) | Aligned fibers to guide cell growth for specific tissues |

| Porosity | Deposition time, fiber diameter | High surface-area-to-volume ratio for cell attachment |

Aliphatic polyesters like Poly(1,6-hexamethylene adipate) are promising candidates for creating drug delivery systems due to their biodegradability. researchgate.net The core design principle is to control the release of a therapeutic agent over a desired period. This is achieved by manipulating the polymer's properties and the formulation of the delivery vehicle.

The material design aspects for a PHA-based drug delivery system would focus on:

Degradation Rate : The rate at which the polymer matrix erodes dictates the drug release profile for diffusion-controlled and erosion-based systems. The degradation of polyesters occurs via hydrolysis of their ester linkages. The molecular weight and crystallinity of the PHA would be key parameters to control; lower molecular weight and lower crystallinity generally lead to faster degradation and, consequently, faster drug release.

Morphology : The polymer can be fabricated into various forms, such as microparticles, nanoparticles, or implants. The geometry and surface-area-to-volume ratio of the delivery vehicle significantly influence the release kinetics. For instance, smaller particles provide a larger surface area, leading to a faster burst release.

Drug-Polymer Interaction : The compatibility and interaction between the encapsulated drug and the PHA matrix are crucial. The drug can be either physically entrapped within or covalently bonded to the polymer. The nature of this interaction affects the loading efficiency and the release mechanism.

Biodegradable thermoplastic polyurethanes (PUs) are synthesized as segmented block copolymers, offering a unique combination of mechanical strength and elasticity that mimics soft tissues. nih.govresearchgate.net The design of these materials is highly modular, often compared to building with Lego-like blocks. nih.gov In this framework, a biodegradable polyester diol, such as Poly(1,6-hexamethylene adipate), serves as the soft segment.

The synthesis involves three main components:

A Diisocyanate : Aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI) or cycloaliphatic ones like 4,4′-methylene bis(cyclohexyl isocyanate) (HMDI) are often used because their degradation products are considered non-toxic. nih.govmdpi.com The diisocyanate acts as a linker.

A Biodegradable Polymer Diol (Soft Segment) : This is a long, linear polyester chain, in this case, Poly(1,6-hexamethylene adipate). The soft segment imparts flexibility, elasticity, and biodegradability to the final polyurethane. nih.gov

A Chain Extender (Hard Segment component) : A low molecular weight diol or diamine, such as 1,4-butanediol (B3395766), reacts with the diisocyanate to form the hard segments. mdpi.com

These components are linked to form linear segmented polyurethanes. nih.gov The hard segments, formed by the diisocyanate and chain extender, tend to aggregate into rigid, crystalline domains through hydrogen bonding. The flexible, amorphous PHA soft segments form separate domains. This microphase separation is responsible for the characteristic elastomeric properties of polyurethanes. nih.gov By altering the type and ratio of these three components, the physicochemical and mechanical properties, as well as the degradation profile of the resulting polyurethane, can be precisely tailored. researchgate.netmdpi.com

| Component | Example | Role in Polyurethane Structure |

| Diisocyanate | 1,6-hexamethylene diisocyanate (HDI) | Forms urethane (B1682113) linkages; part of the hard segment |

| Polymer Diol | Poly(1,6-hexamethylene adipate) | Forms the soft segment; provides flexibility and biodegradability |

| Chain Extender | 1,4-butanediol | Reacts with diisocyanate to form the hard segment; enhances mechanical properties |

Tissue Engineering Scaffold Fabrication Methodologies

Sustainable Packaging Materials Research

Poly(1,6-hexamethylene adipate) (PHA) is an aliphatic polyester that has garnered attention in the field of sustainable materials due to its inherent biodegradability. researchgate.net Research into its application for sustainable packaging is driven by the global need to reduce environmental pollution caused by non-degradable petroleum-based plastics. nih.gov The focus of this research is on leveraging its polyester structure, which is susceptible to enzymatic and hydrolytic degradation, making it a viable candidate for creating more environmentally benign packaging solutions. researchgate.net

Aliphatic polyesters are recognized for their potential in applications like biodegradable packaging. researchgate.net The properties of PHA, such as its crystallinity and thermal characteristics, are crucial determinants of its functionality as a packaging material. researchgate.net Studies have shown that the physical properties and, consequently, the biodegradability of such polyesters are heavily dependent on their crystalline structure. researchgate.net While much of the commercial focus in bio-based packaging has been on polymers like Polylactic acid (PLA), the exploration of PHA and its copolymers offers alternative pathways to developing sustainable materials. nih.govitene.com The research in this area aims to optimize the balance between performance properties—such as mechanical strength and barrier capabilities—and the rate of degradation to ensure the material is both functional during its use phase and non-persistent in the environment post-disposal.

| Feature | Description | Research Focus |

| Material Type | Aliphatic Polyester | Biodegradable and Biocompatible researchgate.net |

| Key Property | Biodegradability | Susceptible to enzymatic degradation, reducing environmental persistence. researchgate.net |

| Application | Sustainable Packaging | An alternative to conventional non-degradable plastics. researchgate.netnih.gov |

| Influencing Factor | Crystalline Structure | Affects mechanical properties and the rate of biodegradation. researchgate.net |

Smart Materials and Stimuli-Responsive Systems (e.g., Shape Memory Polymers)

Poly(1,6-hexamethylene adipate) serves as a critical component in the development of advanced smart materials, particularly thermally-responsive shape-memory polymers (SMPs). researchgate.net SMPs are materials capable of returning from a temporary, deformed state to their original, permanent shape upon the application of an external stimulus, such as heat. wikipedia.org The shape-memory effect in polymers is typically governed by their network architecture, which consists of fixed "netpoints" that determine the permanent shape and reversible "switching segments" that control the temporary shape. nih.gov

Research has successfully demonstrated the use of PHA as the soft segment in shape-memory polyurethanes (SMPU). researchgate.net In these systems, the PHA segment acts as the molecular switch. Its melting transition is the critical event that triggers the shape recovery process. A specific study on an SMPU synthesized from PHA, 4,4′-diphenylmethane diisocyanate (MDI), and 1,4-butanediol (BDO) revealed excellent shape-memory properties with a transition temperature near human body temperature. researchgate.net This characteristic is particularly valuable for potential biomedical applications. The material's ability to be programmed into a temporary shape and recover its original form with high fidelity makes it a promising candidate for devices that require deployment or actuation in response to temperature changes. researchgate.netpolyu.edu.hk

Table 6.3.1: Shape-Memory Performance of PHA-Based Polyurethane researchgate.net

| Parameter | Condition | Result |

| Shape Recovery Ratio | Strain: 20%, 40%, 60% | ~98% |

| Shape Fixity Ratio | Strain: 20%, 40%, 60% | ~80% |

| Transition Temperature | Trigger for shape recovery | Near human body temperature |

| Testing Temperatures | For memory effect | 30 °C and 50 °C |

Data sourced from a study on a shape-memory polyurethane filament based on poly(1,6-hexanediol adipate). researchgate.net

Polymer Processing Research (e.g., Thin Film Studies, Melt Crystallization)

The processing of Poly(1,6-hexamethylene adipate) is a key area of research, as the final properties of the material are intrinsically linked to its processing conditions. researchgate.net Studies focusing on thin film and melt crystallization are crucial for understanding and controlling the morphology and performance of PHA-based materials. The crystallization behavior of biodegradable polyesters is extensively studied because the crystalline structure dictates mechanical and thermal properties as well as biodegradability. researchgate.net

Research on the melt crystallization of PHA in a thin film state has shown that its spherulitic morphology can be controlled by the crystallization temperature (Tc). researchgate.net While neat PHA does not form ring-banded spherulites, its spherulites transition from a negative-type at lower crystallization temperatures (32-38 °C) to a positive-type at higher temperatures (46-48 °C). researchgate.net This allows for the construction of "artificial" ring-banded structures by cycling the temperature during crystallization. researchgate.net

Furthermore, investigations into copolymers, such as poly(hexamethylene adipate-co-butylene adipate), reveal that the crystalline structure can be precisely regulated through isomorphic crystallization. acs.org By adjusting the comonomer content, it is possible to control the formation of different crystal modifications, which in turn influences the material's properties. acs.org The existence of a "memory" of the previous crystalline state in the polymer melt can also enhance recrystallization kinetics through a self-nucleation process, a phenomenon that is an active area of investigation. acs.org These processing studies are fundamental for tailoring PHA for specific applications, whether in packaging, smart devices, or other advanced fields.

Table 6.4.1: Crystallization Research on Poly(1,6-hexamethylene adipate) (PHA)

| Research Area | Key Findings | Significance |

| Melt Crystallization (Thin Film) | Spherulite type (negative or positive) is dependent on crystallization temperature. researchgate.net | Enables control over morphology by manipulating thermal processing conditions. researchgate.net |

| Isomorphic Crystallization (Copolymers) | Crystalline modification can be regulated by adjusting the comonomer unit content. acs.org | Allows for precise tuning of the polymer's internal crystal lattice and final properties. acs.org |

| Self-Nucleation | A "memory" of the crystalline state can persist in the melt, accelerating subsequent crystallization. acs.org | Understanding this effect can lead to faster and more efficient polymer processing. acs.org |

Theoretical and Computational Studies on Pha

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to predict the physical movements of atoms and molecules. For polymers, MD simulations provide a virtual microscope to observe chain dynamics, conformational changes, and the temperature-dependent behavior of the material.

Recent high-throughput computational studies have utilized MD simulations to predict the properties of a wide array of polymers, including Poly(1,6-hexamethylene adipate). acs.org In these simulations, amorphous cells of polymer chains are constructed and then subjected to simulated cooling protocols to determine key thermophysical properties. One of the primary properties calculated is the glass transition temperature (Tg), which is identified by a distinct change in the slope of the specific volume versus temperature curve. acs.org For a large set of 315 different polymers, this MD-based approach has shown strong predictive accuracy. acs.org Beyond Tg, these simulations can also be used to calculate the coefficient of thermal expansion (CTE) for the polymer in both its glassy and rubbery states. acs.org

MD simulations are also referenced in studies concerning the relaxation processes in crystalline aliphatic polyesters, a category that includes PHA. bohrium.com Furthermore, multi-scale simulation approaches, which may incorporate MD, are employed to investigate the complex processes of polymer degradation over time. tue.nl These simulations can model how environmental factors and mechanical stresses impact the polymer network at an atomistic level. tue.nl

Table 1: Predicted Thermophysical Properties of PHA via Molecular Dynamics This table is representative of data that can be generated through MD simulations as described in the literature. Specific values are derived from large-scale computational studies.

| Property | Simulation Method | Predicted Value/Behavior | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | MD Simulation (Cooling Protocol) | Determined from the inflection point of the specific volume vs. temperature plot. | acs.org |

| Coefficient of Thermal Expansion (CTE) | MD Simulation (Linear Regression) | Calculated for both glassy (below Tg) and rubbery (above Tg) states. | acs.org |

| Relaxation Processes | Molecular Dynamics | Used to study molecular motion and relaxation in the crystalline state. | bohrium.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is frequently applied to calculate molecular geometries, reaction energies, and spectroscopic properties.

While extensive DFT studies focusing specifically on the polymer chain of Poly(1,6-hexamethylene adipate) are not prominent in the available literature, the methodology is widely used in contexts relevant to the polymer. For instance, DFT calculations are employed to understand the catalytic pathways for synthesizing the monomer constituents, adipic acid and 1,6-hexanediol (B165255). acs.orgacs.org These studies can elucidate reaction mechanisms and catalyst performance at a fundamental electronic level.

In the broader field of polymer design, DFT is often used as a complementary tool to other computational techniques. For example, it can supplement Quantitative Structure-Property Relationship (QSPR) models to aid in the design of polymers with specific desired dielectric or electronic properties. acs.org Although direct applications to PHA are sparse, DFT remains a critical tool for understanding the foundational chemistry of its components and for the potential future design of related polyester (B1180765) systems. colab.ws

Polymer Modeling and Prediction of Behavior

Beyond simulating fundamental physics, computational models are developed to predict the outcome of chemical processes and material behavior under specific conditions. Statistical modeling, in particular, has been successfully applied to the synthesis of Poly(1,6-hexamethylene adipate).